molecular formula C16H13ClN4O2 B2952950 N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE CAS No. 1286716-86-6

N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE

Cat. No.: B2952950
CAS No.: 1286716-86-6
M. Wt: 328.76
InChI Key: NKNUEGYGBOPNGE-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl chloride with 2-amino-5-(pyridin-2-yl)-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-BROMOPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE
  • **N-[(3-FLUOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group may enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-5-3-4-11(8-12)10-19-14(22)9-15-20-21-16(23-15)13-6-1-2-7-18-13/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUEGYGBOPNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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